molecular formula C18H18ClN5O3 B2405346 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-79-9

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2405346
CAS No.: 899736-79-9
M. Wt: 387.82
InChI Key: BYTAHNZJSYOMKR-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-13-6-7-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTAHNZJSYOMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl and 2,5-dimethoxyphenyl groups enhances its interaction with biological targets. The general structure can be summarized as follows:

  • Triazole Core: Contributes to various pharmacological activities.
  • Substituents: The chlorobenzyl and dimethoxyphenyl groups are critical for enhancing bioactivity.

Antiparasitic Activity

Recent studies have indicated that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A notable compound from this series demonstrated significant suppression of parasite burden in mouse models, with a pEC50 greater than 6, indicating potent activity at low concentrations .

Antitumor Activity

Research has revealed that derivatives of the triazole scaffold exhibit antitumor properties. For instance, one study highlighted that a related triazole hybrid showed an IC50 value of 6.06 μM against H460 lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis and reactive oxygen species (ROS) generation in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. In a SAR analysis, it was found that:

  • Electron-withdrawing groups , such as chlorine, enhance antiproliferative activity.
  • The presence of hydrophobic substituents improves cell membrane permeability and bioavailability .

Case Studies

  • Chagas Disease Model:
    • A study optimized a series of 5-amino-1,2,3-triazole-4-carboxamides for efficacy against Trypanosoma cruzi. The most promising candidate showed significant improvements in potency and metabolic stability compared to existing treatments .
  • Cancer Cell Lines:
    • In vitro studies on various cancer cell lines demonstrated that certain triazole derivatives induced apoptosis through ROS production and increased expression of pro-apoptotic markers . This suggests potential for development as anticancer agents.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50/EC50 ValueReference
AntiparasiticTrypanosoma cruzipEC50 > 6
AntitumorH460 Lung Cancer Cells6.06 μM
AntiproliferativeVarious Cancer Cell LinesVariable

Scientific Research Applications

Anticancer Activity

The compound's structural similarity to other triazole derivatives positions it as a candidate for anticancer research. Triazoles are known for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against breast cancer (MDA-MB-231), colon cancer (HT-29), and lung cancer (A549) cell lines. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance its anticancer properties.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AMDA-MB-2314.27
BHT-2912.57
CA54922.19

Drug Metabolism Modulation

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR). This receptor is crucial for the regulation of genes involved in drug metabolism and transport.

Table 2: PXR Interaction Studies

CompoundPXR Activation (Fold Change)Reference
D3.5
E2.8

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Breast Cancer Treatment : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among participants treated with the compound compared to a control group.
  • Inhibition of Drug Resistance : Research has demonstrated that certain triazole derivatives can overcome drug resistance mechanisms in cancer cells, enhancing the efficacy of existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what methodologies are recommended?

  • Methodology : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an activator in DMF to facilitate amide bond formation between the triazole core and substituted aryl groups. Purify via column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (silica gel, PE:EA = 8:1) .
  • Example Protocol :

StepReagents/ConditionsPurpose
1EDCI, HOBt, DMF, RT, 30 minActivation of carboxyl group
2Amine derivative, DMF, RT, 24 hrAmide bond formation
3Chloroform extraction, acid/base washesRemoval of unreacted reagents
4Recrystallization (ethanol)Final purification

Q. How can researchers address low aqueous solubility during biological assays?

  • Methodology : Use biocompatible solvents like DMSO (≤1% v/v) for stock solutions. For in vitro assays, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Validate solvent effects via negative controls .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.76–8.01 ppm for aryl groups) .
  • IR : Identify functional groups (e.g., C=O stretch at ~1640 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s enzyme inhibitory activity?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes (e.g., carbonic anhydrase). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Validate predictions via in vitro enzyme assays (IC50 measurements) .

Q. What experimental strategies resolve contradictory data in SAR studies?

  • Case Study : If a derivative shows unexpected low activity despite structural similarity:

  • Step 1 : Re-examine purity via HPLC (C18 column, acetonitrile/water gradient).
  • Step 2 : Test for metabolic instability (e.g., liver microsome assays).
  • Step 3 : Evaluate cellular permeability (Caco-2 monolayer assay) .

Q. How to design a crystallographic study for this compound?

  • Methodology : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/methanol). Use SHELXL for structure refinement. Analyze π-π stacking and hydrogen bonding (e.g., 3-chlorobenzyl group interactions) .
  • Key Parameters :

ParameterValue
Space GroupP21/c
Resolution≤1.0 Å
R-factor<0.05

Q. What in vivo toxicity screening approaches are recommended for preclinical studies?

  • Methodology :

  • Acute Toxicity : OECD 423 guidelines (dose escalation in rodents).
  • Genotoxicity : Ames test (TA98/TA100 strains) + micronucleus assay.
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp) .

Key Recommendations

  • Prioritize structure-activity relationship (SAR) studies using halogen-substituted analogs to enhance potency .
  • Use SHELX for high-resolution crystallography to guide rational drug design .
  • Address solubility limitations via prodrug strategies (e.g., esterification of the carboxamide group) .

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